molecular formula C9H14N4 B1611352 6-(Piperazin-1-yl)pyridin-2-amine CAS No. 529516-33-4

6-(Piperazin-1-yl)pyridin-2-amine

Cat. No. B1611352
CAS RN: 529516-33-4
M. Wt: 178.23 g/mol
InChI Key: NNIRRALERIJINU-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridin-2-amine (PPA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. PPA is a heterocyclic compound that contains a pyridine ring and a piperazine ring. The compound has been shown to have promising pharmacological properties, which make it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridin-2-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or receptors involved in disease progression. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. The compound has also been found to interact with various receptors, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of intracellular cAMP, which is involved in various cellular processes, including cell proliferation and differentiation. This compound has also been found to increase the levels of intracellular calcium, which is involved in various physiological processes, including muscle contraction and neurotransmitter release.

Advantages and Limitations for Lab Experiments

6-(Piperazin-1-yl)pyridin-2-amine has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions, which makes it suitable for use in various experiments. However, one limitation is that the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-(Piperazin-1-yl)pyridin-2-amine. One direction is to investigate the compound's activity against other diseases, including viral infections and autoimmune disorders. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, research could focus on developing new synthetic routes to produce this compound more efficiently and in higher yields.

Scientific Research Applications

6-(Piperazin-1-yl)pyridin-2-amine has been extensively studied for its potential use in drug development. The compound has been shown to have activity against various diseases, including cancer, bacterial infections, and neurological disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have antibacterial activity against various strains of bacteria.

properties

IUPAC Name

6-piperazin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIRRALERIJINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571047
Record name 6-(Piperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

529516-33-4
Record name 6-(Piperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-pyridinylamine (406 mg, 3.16 mmol) and piperazine (381 mg, 4.42 mmol) in m-xylene (10 ml), were added sodium tert-butoxide (425 mg, 4.42 mmol) and bis-(tri-o-tolylphosphine)palladium(II) dichloride (124 mg, 0.158 mmol). The mixture was heated at reflux under N2 for 24 h. The reaction was cooled down and tetrahydrofuran (THF, 10 ml) added, and the mixture was filtered on a celite pad. The filtrate was evaporated and purified via flash chromatography (CH2Cl2/MeOH/NH4OH) affording 30 mg of 2-amino-6-(piperazin-1-yl)pyridine (intermediate “Ia”) as a tan solid (5% yield). H-NMR (CD3OD): 2.95 (m, 4H), 3.47 (m, 4H), 5.93 (m, 1H), 6.01 (m, 1H), 7.24 (m, 1H). M+=179.
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
124 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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